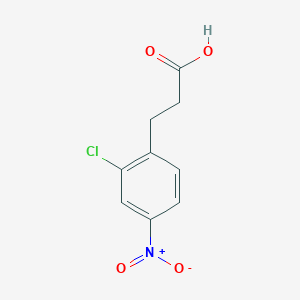

3-(2-Chloro-4-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloro-4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO4/c10-8-5-7 (11 (14)15)3-1-6 (8)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 112-115 degrees Celsius . More detailed physical and chemical properties can be found in chemical databases .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone using Saccharomyces cerevisiae reductase demonstrates the potential of 3-(2-Chloro-4-nitrophenyl)propanoic acid derivatives in producing chiral intermediates for antidepressant drugs. This process highlights the enzyme's high enantioselectivity and efficiency under optimal conditions, providing a pathway for synthesizing chiral alcohols with potential applications in pharmaceuticals (Choi et al., 2010).

Renewable Building Blocks for Materials Science

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise as a renewable building block for materials science. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates a sustainable approach to producing materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This research underscores the potential of using naturally occurring phenolic compounds in developing new materials (Trejo-Machin et al., 2017).

Molecular Electronics

Investigations into the first hyperpolarizabilities of conjugated organic compounds reveal the influence of 3-phenyl-5-isoxazolone or N,N'-diethylthiobarbituric acid acceptors on the electronic properties of materials. This research provides insights into designing chromophores for improved electrooptic modulators, suggesting the utility of nitrophenyl derivatives in developing telecommunications applications (Marder et al., 1994).

Anticancer Research

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, incorporating 2-chloro-3-(4-nitrophenyl)prop-2-enylidene, demonstrated significant antimitotic activity. This study highlights the potential of chloro-nitrophenyl derivatives in developing new anticancer agents, with specific compounds showing high levels of activity against various cancer cell lines, establishing a foundation for future chemotherapy drug development (Buzun et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-chloro-4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXBIUIBRGCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)

![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)

![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)